rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
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Overview
Description
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyridine ring and an oxolane ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the oxolane intermediate.
Methylation: The amine group is methylated using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxolane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride: A stereoisomer with similar structural features but different spatial arrangement.
(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride: A derivative with a fluorophenyl group, offering different chemical properties.
Uniqueness
rac-(2r,3s)-n-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and an oxolane ring. This combination of features makes it a valuable compound for various research applications, offering distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S,3R)-N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H/t9-,10+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKSELNXFHXPLP-NKRBYZSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCO[C@H]1C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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